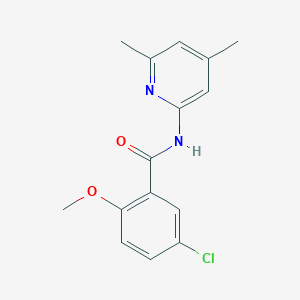![molecular formula C20H25ClN2O2 B5864214 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide, commonly known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that regulates glucose and lipid metabolism, making A-769662 a promising target for the treatment of metabolic diseases such as obesity, type 2 diabetes, and cancer.
Mechanism of Action
A-769662 activates 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide by binding to the γ-subunit of the this compound complex, leading to conformational changes that increase the activity of the kinase. This compound activation by A-769662 results in the phosphorylation of downstream targets involved in glucose and lipid metabolism, including acetyl-CoA carboxylase, HMG-CoA reductase, and glucose transporter 4.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that A-769662 can increase glucose uptake and insulin sensitivity in adipocytes, skeletal muscle cells, and hepatocytes. A-769662 has also been shown to increase fatty acid oxidation and reduce hepatic glucose production. In vivo studies have demonstrated that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of A-769662 is its potency and specificity for 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide activation. This allows for precise modulation of this compound activity in vitro and in vivo. However, A-769662 has also been shown to have off-target effects, including inhibition of the mitochondrial respiratory chain and activation of the mTOR pathway. Additionally, A-769662 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
Future research on A-769662 could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce off-target effects. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer effects of A-769662 and to explore its potential as a cancer therapy. Finally, the role of A-769662 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease, warrants further investigation.
Synthesis Methods
The synthesis of A-769662 involves a multi-step process starting with the reaction of 4-chloro-3,5-dimethylphenol with sodium hydroxide to form 4-chloro-3,5-dimethylphenoxide. This intermediate is then reacted with 4-(diethylamino)benzaldehyde to form 4-(diethylamino)-2-hydroxybenzaldehyde. The final step involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with N-(chloroacetyl)-N-(2,6-dimethylphenyl)glycine ethyl ester to form A-769662.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases. In vitro and in vivo studies have shown that A-769662 can improve glucose uptake and insulin sensitivity, increase fatty acid oxidation, and reduce hepatic glucose production. Additionally, A-769662 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-5-23(6-2)17-9-7-16(8-10-17)22-19(24)13-25-18-11-14(3)20(21)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEGMKCMMJFKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)
![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)